molecular formula C13H15NO4 B12897032 3-Pyrrolidinecarboxylic acid, 4-(3-hydroxyphenyl)-2-oxo-, ethyl ester CAS No. 62253-69-4

3-Pyrrolidinecarboxylic acid, 4-(3-hydroxyphenyl)-2-oxo-, ethyl ester

Cat. No.: B12897032
CAS No.: 62253-69-4
M. Wt: 249.26 g/mol
InChI Key: BRZDMYCGSFVPCE-UHFFFAOYSA-N
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Description

ETHYL 4-(3-HYDROXYPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a hydroxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-HYDROXYPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-HYDROXYPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted esters or amides, depending on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-(3-HYDROXYPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-HYDROXYPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(3-HYDROXYPHENYL)-2-OXOPYRROLIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

62253-69-4

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 4-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-2-18-13(17)11-10(7-14-12(11)16)8-4-3-5-9(15)6-8/h3-6,10-11,15H,2,7H2,1H3,(H,14,16)

InChI Key

BRZDMYCGSFVPCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CNC1=O)C2=CC(=CC=C2)O

Origin of Product

United States

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